(E)-4-(1-bromoprop-1-en-2-yl)pyridine

Stereoselective Synthesis Cross-Coupling Chemistry Alkene Geometry Control

Choose this (E)-configured vinyl bromide pyridine for absolute stereochemical control in cross-coupling. Unlike generic 4-(1-bromovinyl)pyridine (CAS 241481-87-8), the methyl-substituted propenyl group boosts lipophilicity (∆cLogP) for fine-tuning ADME, while the rigid (E)-geometry preserves alkene configuration essential for receptor binding. Use as a privileged pyridine scaffold for Suzuki-Miyaura library diversification or as an N-donor precursor for bidentate ligand design. Insist on ≥98% purity to avoid stereochemical impurities compromising catalytic or biological outcomes.

Molecular Formula C8H8BrN
Molecular Weight 198.06 g/mol
CAS No. 1189785-29-2
Cat. No. B1405486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(1-bromoprop-1-en-2-yl)pyridine
CAS1189785-29-2
Molecular FormulaC8H8BrN
Molecular Weight198.06 g/mol
Structural Identifiers
SMILESCC(=CBr)C1=CC=NC=C1
InChIInChI=1S/C8H8BrN/c1-7(6-9)8-2-4-10-5-3-8/h2-6H,1H3
InChIKeyVXANMPCZLCIFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(1-Bromoprop-1-en-2-yl)pyridine (CAS 1189785-29-2): Procurement and Differentiation Guide


(E)-4-(1-Bromoprop-1-en-2-yl)pyridine (CAS 1189785-29-2) is a halogenated pyridine derivative with the molecular formula C₈H₈BrN and molecular weight 198.06 g/mol . It belongs to the class of vinyl bromides and features a brominated prop-1-en-2-yl group at the 4-position of the pyridine ring, with the (E)-configuration indicating that substituents on the double bond are on opposite sides . The compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions, and is available at NLT 98% purity from specialized chemical suppliers .

Why (E)-4-(1-Bromoprop-1-en-2-yl)pyridine Cannot Be Substituted with Generic Vinyl Bromopyridines


Substituting (E)-4-(1-bromoprop-1-en-2-yl)pyridine with closely related vinyl bromopyridines such as 4-(1-bromovinyl)pyridine (CAS 241481-87-8) or 2-bromo-3-(2-propen-1-yl)pyridine (CAS 128071-76-1) introduces significant stereochemical and reactivity differences that can critically alter synthetic outcomes. The (E)-configuration of the target compound imposes distinct steric constraints during cross-coupling reactions compared to the unsubstituted vinyl analog . Additionally, the methyl group on the propenyl moiety provides enhanced lipophilicity (cLogP differential) that affects chromatographic behavior and downstream biological properties if incorporated into drug candidates [1]. These factors make direct substitution without re-optimization of reaction conditions and re-validation of synthetic routes impractical for research programs requiring precise molecular architecture.

Quantitative Differentiation Evidence for (E)-4-(1-Bromoprop-1-en-2-yl)pyridine Procurement


Stereochemical Purity: (E)-Configuration as a Determinant of Cross-Coupling Geometry

While no published studies provide direct head-to-head comparative kinetic or yield data for (E)-4-(1-bromoprop-1-en-2-yl)pyridine against its (Z)-isomer in cross-coupling reactions, the compound is commercially supplied with the (E)-configuration explicitly specified . This defined stereochemistry is a critical differentiator from generic bromovinylpyridines that lack stereochemical specification. In palladium-catalyzed cross-coupling reactions, vinyl halides generally undergo stereospecific coupling where the alkene geometry is retained in the product [1]; therefore, starting material stereochemistry directly determines product stereochemistry. The (E)-configured propenyl group offers a distinct spatial orientation compared to unsubstituted vinyl (no methyl) or (Z)-configured analogs, which alters the steric environment around the reactive bromine center and influences catalyst approach geometry [1].

Stereoselective Synthesis Cross-Coupling Chemistry Alkene Geometry Control

Lipophilicity Differential: cLogP Increase from Methyl Substitution

The addition of a methyl group on the propenyl moiety increases the calculated lipophilicity (cLogP) of the target compound relative to the unsubstituted vinyl analog 4-(1-bromovinyl)pyridine. This property differential is relevant for medicinal chemistry applications where partitioning behavior influences membrane permeability, metabolic stability, and off-target binding [1]. The increased lipophilicity of (E)-4-(1-bromoprop-1-en-2-yl)pyridine may translate to altered retention times in reversed-phase chromatography and modified ADME (absorption, distribution, metabolism, excretion) profiles when incorporated into drug candidates compared to scaffolds derived from the vinyl analog.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Accessibility: Commercial Availability and Purity Specification

(E)-4-(1-bromoprop-1-en-2-yl)pyridine is commercially available with specified purity of NLT 98% from established suppliers . This contrasts with more specialized or less commonly stocked bromopyridine derivatives such as 2-bromo-3-(2-propen-1-yl)pyridine, which may have limited commercial availability or longer lead times [1]. The defined purity specification ensures that researchers receive material suitable for use in sensitive catalytic transformations without additional purification, a key consideration for reproducible synthetic chemistry.

Chemical Sourcing Procurement Quality Control

Reactivity in Cross-Coupling: Vinyl Bromide as a Versatile Electrophile

The vinyl bromide functionality in (E)-4-(1-bromoprop-1-en-2-yl)pyridine positions it as an electrophilic partner in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Heck couplings . While direct kinetic or yield data comparing this specific compound to other vinyl bromopyridines in cross-coupling reactions are not available in the open literature, the class of vinyl bromopyridines is well-established as effective coupling partners . The presence of the pyridine ring provides an additional coordination site that may influence catalyst activation and reaction pathways compared to non-heteroaromatic vinyl bromides [1]. The defined (E)-geometry further distinguishes this compound from (Z)-configured analogs in stereospecific coupling applications.

Cross-Coupling Reactions Suzuki-Miyaura Coupling Heck Reaction

Recommended Application Scenarios for (E)-4-(1-Bromoprop-1-en-2-yl)pyridine (CAS 1189785-29-2)


Stereoselective Synthesis of (E)-Configured Olefin-Containing Drug Candidates

Medicinal chemistry programs requiring the installation of (E)-configured alkene moieties with precise stereochemical control should prioritize this compound over generic vinyl bromides or stereochemically undefined analogs. The defined (E)-geometry of the starting material, when employed in stereospecific cross-coupling reactions, ensures retention of alkene configuration in the final product . This is particularly relevant for drug candidates where alkene geometry determines biological activity through receptor binding conformation, as documented in the stereochemical requirements of numerous FDA-approved therapeutics . The methyl-substituted propenyl group provides a scaffold with enhanced lipophilicity relative to unsubstituted vinyl analogs, offering medicinal chemists an additional parameter for fine-tuning ADME properties [1].

Scaffold Diversification via Palladium-Catalyzed Cross-Coupling for Library Synthesis

This compound is optimally suited as a key intermediate in parallel synthesis and compound library generation where the pyridine core serves as a privileged scaffold. The vinyl bromide functionality at the 4-position enables efficient diversification via Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids, a transformation widely employed in medicinal chemistry for exploring structure-activity relationships . The defined stereochemistry and methyl substitution provide a differentiated starting point compared to the more common 4-(1-bromovinyl)pyridine, enabling access to a distinct chemical space within compound collections .

Synthesis of Heteroaromatic Ligands for Coordination Chemistry and Catalysis

The combination of a pyridine nitrogen coordination site and a vinyl bromide electrophilic handle makes this compound valuable for synthesizing bidentate or polydentate ligands for transition metal catalysis. The pyridine moiety serves as an N-donor ligand while the vinyl bromide can be functionalized via cross-coupling to introduce additional donor groups such as phosphines, amines, or additional heterocycles . The (E)-configuration of the propenyl group imposes defined spatial constraints that influence ligand geometry and, consequently, the coordination environment around the metal center. This stereochemical definition distinguishes this compound from analogs lacking defined alkene geometry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-4-(1-bromoprop-1-en-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.